molecular formula C19H23N5O5S B2833158 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 941874-30-2

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2833158
CAS No.: 941874-30-2
M. Wt: 433.48
InChI Key: PYGVSLDWAYFDAH-UHFFFAOYSA-N
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Description

This compound is a purine derivative characterized by a 1,3-dimethyl-2,6-dioxopurine core modified with a 2-hydroxy-3-(o-tolyloxy)propyl substituent at the 7-position and a thio-linked acetamide group at the 8-position.

Properties

IUPAC Name

2-[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-11-6-4-5-7-13(11)29-9-12(25)8-24-15-16(21-18(24)30-10-14(20)26)22(2)19(28)23(3)17(15)27/h4-7,12,25H,8-10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGVSLDWAYFDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2SCC(=O)N)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide , with the CAS number 941874-30-2 , is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O5SC_{19}H_{23}N_{5}O_{5}S, with a molecular weight of 433.5 g/mol . The structure features multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC19H23N5O5S
Molecular Weight433.5 g/mol
CAS Number941874-30-2

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer proliferation. The exact targets are still under investigation but may include:

  • Enzymatic Inhibition : Potential inhibition of kinases or phosphatases involved in cell signaling.
  • Receptor Modulation : Interaction with purinergic receptors could influence cellular responses.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study demonstrated that the compound reduced cell viability in human leukemia cells by inducing apoptosis through a caspase-dependent pathway .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects . It appears to modulate inflammatory cytokines and reduce oxidative stress in cellular models.

Neuroprotective Properties

There is emerging evidence suggesting that this compound may have neuroprotective effects , potentially beneficial in neurodegenerative diseases. Animal models have shown improved outcomes in models of Alzheimer's disease by reducing amyloid-beta plaque formation.

Research Findings

Recent studies have focused on elucidating the pharmacological profiles of this compound:

  • In Vitro Studies : Various assays have confirmed its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • In Vivo Studies : Animal studies have shown promising results regarding tumor growth inhibition and reduced inflammation markers.
  • Mechanistic Insights : Research has begun to uncover the molecular pathways affected by this compound, including those related to oxidative stress and apoptosis.

Tables of Biological Activity

Activity TypeDescriptionReference
AnticancerInduces apoptosis in leukemia cells
Anti-inflammatoryReduces cytokine levels in inflammatory models
NeuroprotectionImproves outcomes in Alzheimer's disease models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Purine Core

Compound A (CAS 377066-94-9) : Features a 3-phenylpropyl group at the 7-position instead of the hydroxy-o-tolyloxypropyl chain. The phenylpropyl substituent increases lipophilicity (logP ~2.8 estimated) compared to the polar hydroxy and ether groups in the target compound. This may enhance membrane permeability but reduce aqueous solubility .

Compound B (CAS 877786-07-7): Contains a 3-methylphenoxy (m-tolyloxy) group.

Compound C (CAS 442865-12-5) : Substitutes the hydroxypropyl-o-tolyloxy group with a 2-ethoxyethyl chain. The ethoxy group enhances hydrophilicity (molar mass 328.34 vs. ~377 for the target compound) and may confer metabolic stability by resisting oxidative degradation .

Impact of Heterocycle Modifications

Compound D (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate): A pyrimidine-based analog with a thietane ring. The smaller pyrimidine core reduces molecular complexity but may limit hydrogen-bonding interactions critical for target engagement.

Alkyl vs. Aryloxy Chains

Compound E (CAS 476481-88-6) : Features an isopentyl group at the 7-position. The branched alkyl chain increases hydrophobicity, which could improve blood-brain barrier penetration but accelerate CYP450-mediated metabolism compared to aryloxy-containing analogs .

Data Table: Key Structural and Physicochemical Comparisons

Compound Core Structure 7-Position Substituent 8-Position Group Molecular Formula Molar Mass Key Properties
Target Compound Purine 2-hydroxy-3-(o-tolyloxy)propyl Thio-acetamide C₁₉H₂₃N₅O₅S ~433.5 Moderate logP (~2.1), polar
Compound A Purine 3-phenylpropyl Thio-acetamide C₁₈H₂₁N₅O₃S 387.45 High lipophilicity (logP ~2.8)
Compound B Purine 3-methylphenoxypropyl Glycine derivative C₁₉H₂₃N₅O₆ 417.42 Improved target affinity (meta)
Compound C Purine 2-ethoxyethyl Thio-acetic acid C₁₂H₁₆N₄O₅S 328.34 Enhanced solubility

Research Findings and Implications

  • Steric Effects: The ortho-methyl group in the target compound may hinder rotation of the phenoxy ring, stabilizing a bioactive conformation unsuitable for compounds with meta or para substituents .
  • Metabolic Stability : Hydroxypropyl chains (target compound) are prone to oxidation, whereas ethoxyethyl (Compound C) or aryl groups (Compound A) resist metabolic degradation .
  • Solubility-Bioavailability Trade-off : Polar substituents (e.g., hydroxy, acetamide) improve solubility but may limit CNS penetration compared to alkyl or aryl analogs .

Q & A

Q. What are the recommended synthetic pathways and optimization strategies for this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the purine core. Key steps include:

  • Alkylation/Substitution : Introduce the hydroxypropyl-o-tolyloxy moiety via nucleophilic substitution under controlled pH (6.5–7.5) and temperature (40–60°C) to avoid side reactions .
  • Thioacetamide Coupling : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine (TEA) as a base in anhydrous DMF .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol .
Reaction Step Key Parameters Yield Range
AlkylationpH 7.0, 50°C, 12 h60–75%
Thioacetamide CouplingEDC (1.2 eq), TEA (2 eq), RT, 24 h45–65%
Final PurificationSilica gel chromatography>95% purity

Q. How can researchers ensure structural fidelity and purity during synthesis?

  • Analytical Techniques :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm functional groups (e.g., thioacetamide S-CH₂ at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₄N₆O₅S: 473.16) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
    • Purity Criteria : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictory biological activity data across studies?

Contradictions often arise from variations in experimental design. To address this:

  • Comparative Analysis : Systematically compare assay conditions (e.g., cell lines, concentration ranges, incubation times) using factorial design experiments .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or confounding variables .
  • In Silico Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding consistency across reported targets (e.g., kinase enzymes) .

Q. How can computational modeling be integrated with experimental data to predict reactivity or metabolic pathways?

  • Reaction Mechanism Studies :
  • Quantum Chemical Calculations : Optimize transition states using Gaussian 16 at the B3LYP/6-31G* level to predict regioselectivity in alkylation steps .
  • Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) to evaluate stability .
    • Metabolic Prediction :
  • CYP450 Interaction Screening : Use Schrödinger’s QikProp to predict Phase I metabolism sites (e.g., hydroxylation at the o-tolyloxy group) .
  • ADME Profiling : Apply SwissADME to estimate bioavailability and logP values .

Q. What experimental design principles minimize variability in pharmacological evaluations?

  • Design of Experiments (DoE) : Use fractional factorial designs to test multiple variables (e.g., dose, exposure time, solvent) with minimal replicates .
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls .
  • Blinded Analysis : Implement double-blinded protocols for activity scoring to reduce bias .

Data Contradiction Analysis Framework

Step Methodology References
Identify DiscrepanciesCross-reference IC₅₀ values across studies
Replicate Key ExperimentsUse standardized protocols (e.g., ISO 9001)
Computational ValidationCompare docking poses with X-ray structures

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